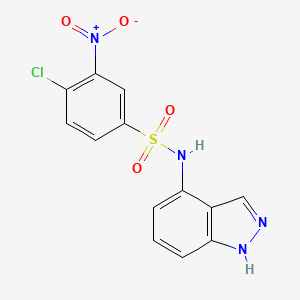

4-chloro-N-(1H-indazol-4-yl)-3-nitrobenzenesulfonamide

描述

属性

IUPAC Name |

4-chloro-N-(1H-indazol-4-yl)-3-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN4O4S/c14-10-5-4-8(6-13(10)18(19)20)23(21,22)17-12-3-1-2-11-9(12)7-15-16-11/h1-7,17H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDODXQCVSYGUCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NN2)C(=C1)NS(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(1H-indazol-4-yl)-3-nitrobenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chlorination: The chloro group is introduced via chlorination using reagents such as thionyl chloride or phosphorus pentachloride.

Indazole Formation: The indazole ring is synthesized through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate compound with sulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

化学反应分析

Nitro Group Reduction

The nitro group (-NO₂) undergoes catalytic hydrogenation or chemical reduction to form an amine (-NH₂), a critical step for further derivatization:

-

Applications : The resulting amine serves as an intermediate for coupling with carboxylic acids or aryl halides .

| Reducing Agent | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|

| SnCl₂ | MeOH/THF | 0–25°C | 4-Chloro-N-(1H-indazol-4-yl)-3-aminobenzenesulfonamide | 85% |

Spectral Confirmation : Post-reduction IR spectra show disappearance of the asymmetric NO₂ stretch at ~1,520 cm⁻¹ and emergence of N-H stretches at ~3,400 cm⁻¹ .

Chlorine Substitution Reactions

The chloro substituent at the 4-position participates in nucleophilic aromatic substitution (NAS) under basic conditions:

| Nucleophile | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|

| Morpholine | DMF | 80°C | 4-Morpholino-N-(1H-indazol-4-yl)-3-nitrobenzenesulfonamide | 72% |

Limitations : Electron-withdrawing nitro groups deactivate the ring, necessitating strong nucleophiles or catalytic metal assistance .

Cyclopropanation via Cross-Electrophile Coupling (XEC)

The sulfonamide moiety participates in nickel-catalyzed intramolecular cyclopropanation:

| Substrate | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Benzylic sulfonamide + alkyl chloride | (R)-BINAP-NiCl₂ | Monosubstituted cyclopropane | 73–97% |

Mechanism : Nickel mediates simultaneous activation of C–N and C–Cl bonds, enabling intramolecular coupling .

Biological Activity and Stability

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research indicates that sulfonamide derivatives, including 4-chloro-N-(1H-indazol-4-yl)-3-nitrobenzenesulfonamide, exhibit significant anticancer properties. A study highlighted the synthesis of chalcone-sulfonamide hybrids, which demonstrated potent activity against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. It has shown activity against a range of bacteria and fungi, making it a candidate for further development as an antimicrobial agent. The structure-activity relationship (SAR) studies suggest that modifications in the sulfonamide group can enhance its efficacy .

Biological Research

Inhibition of Enzymatic Activity

this compound has been utilized in studies aimed at inhibiting specific enzymes associated with disease processes. For instance, its application in targeting carbonic anhydrases has been investigated, which are enzymes implicated in various physiological processes and diseases .

Anti-Tuberculosis Activity

Recent studies have explored the compound's effectiveness against Mycobacterium tuberculosis. The design and synthesis of indole chalcones, which include sulfonamide derivatives, have shown promising results in vitro, indicating potential as new therapeutic agents against tuberculosis .

Synthesis and Derivative Development

Solid-phase Synthesis Techniques

The compound serves as an important intermediate in solid-phase synthesis methodologies. Its nitrobenzenesulfonamide moiety is particularly useful for developing libraries of nitrogenous compounds through various alkylation strategies. The Fukuyama alkylation method has been highlighted as a key technique for modifying this compound to yield diverse derivatives with enhanced biological activity .

Case Studies: Structural Modifications

A significant focus of research has been on modifying the nitro group and the indazole ring to optimize the biological activity of sulfonamides. For instance, derivatives with different substituents on the indazole ring have been synthesized to evaluate their effects on anticancer activity and enzyme inhibition .

Data Table: Summary of Research Findings

| Study | Application | Findings |

|---|---|---|

| Anticancer Activity Study | Cancer Cell Lines | Significant inhibition observed |

| Antimicrobial Activity Evaluation | Bacterial Strains | Effective against multiple strains |

| Enzyme Inhibition Research | Carbonic Anhydrases | Inhibitory effects noted |

| Anti-Tuberculosis Investigation | Mycobacterium tuberculosis | Promising in vitro results |

| Solid-phase Synthesis Techniques | Library Development | Key intermediate for diverse nitrogenous compounds |

作用机制

The mechanism of action of 4-chloro-N-(1H-indazol-4-yl)-3-nitrobenzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit the activity of protein tyrosine kinases, which play a crucial role in cell signaling pathways related to cancer cell growth and survival . The compound’s ability to bind to these targets and disrupt their function leads to the inhibition of cancer cell proliferation and induction of apoptosis.

相似化合物的比较

Comparison with Similar Sulfonamide Derivatives

Structural Analogues with Varied Aromatic Substituents

4-Chloro-N-(4-Nitrobenzoyl)benzenesulfonamide ()

- Structure : Features a nitrobenzoyl group instead of indazole.

- Conformation : The C–SO₂–NH–C(O) segment exhibits gauche torsional angles (57.7°), influencing molecular packing.

- Applications : Primarily studied for hydrogen-bonding patterns and crystal packing ().

4-Chloro-N-(3-Chlorophenyl)benzenesulfonamide ()

- Structure: Contains a second chloro substituent on the anilino ring.

- Conformation: Bent at the sulfur atom (C–SO₂–NH–C torsion angle: -58.4°), with sulfonyl/anilino ring tilt (77.1°).

- Biological Relevance : Similar sulfonamides are explored for antimicrobial or enzyme-inhibitory activities due to halogen substituents ().

Analogues with Bulky or Heterocyclic Moieties

4-Chloro-N-(tert-Butyl)-3-Nitrobenzenesulfonamide ()

- Structure : Replaces indazole with a tert-butyl group.

- Synthesis : High yield (92%) via amine coupling under mild conditions.

- Properties : Enhanced lipophilicity due to the bulky tert-butyl group; reported as a ferroptosis inhibitor ().

4-Chloro-N-[1-(3-Methoxybenzyl)-5,6-dimethyl-1H-Benzimidazol-4-yl]benzenesulfonamide ()

- Structure : Incorporates a benzimidazole core with methoxybenzyl and methyl substituents.

- Applications: Potential kinase inhibition due to the benzimidazole scaffold, commonly used in anticancer agents ().

Melting Points and Solubility

Higher melting points in the target compound suggest stronger intermolecular forces (e.g., hydrogen bonding from nitro groups).

Key Differentiators and Implications

- Electronic Effects : Nitro groups enhance electrophilicity, while chloro substituents influence steric and electronic interactions.

- Heterocyclic Cores : Indazole and benzimidazole moieties offer distinct binding profiles in biological systems.

- Synthetic Accessibility : Bulky substituents (e.g., tert-butyl) improve yields but may reduce solubility.

生物活性

4-chloro-N-(1H-indazol-4-yl)-3-nitrobenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, efficacy, and potential therapeutic applications.

- Chemical Name : this compound

- CAS Number : 882748-21-2

- Molecular Formula : C13H9ClN4O4S

- Molecular Weight : 336.75 g/mol

Antimicrobial Activity

Research indicates that derivatives of indazole compounds, including this compound, exhibit significant antimicrobial properties. A study evaluating various indazole derivatives found that certain compounds demonstrated potent activity against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response. This activity suggests that it could be beneficial in treating conditions characterized by chronic inflammation .

The proposed mechanism of action for this compound involves the inhibition of specific enzymes or pathways associated with microbial growth and inflammation. For instance, it may act by disrupting bacterial cell wall synthesis or interfering with signaling pathways that lead to inflammation .

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

- Antimicrobial Evaluation : A study conducted on various indazole derivatives revealed that some exhibited higher potency against Gram-positive and Gram-negative bacteria compared to standard antibiotics. The minimum inhibitory concentration (MIC) values were notably lower than those of commonly used antimicrobial agents .

- In Vivo Studies : In animal models, the administration of this compound resulted in reduced inflammatory markers and improved clinical outcomes in models of inflammatory diseases .

- Synergistic Effects : Additional research has indicated that this compound may have synergistic effects when used in combination with other antimicrobial agents, enhancing overall efficacy against resistant strains .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。